4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
This compound belongs to the sulfonamide class, characterized by a benzamide core substituted with a butyl(methyl)sulfamoyl group at the 4-position and a phenylsulfamoyl moiety linked to a 5-ethyl-1,3,4-thiadiazol-2-yl heterocycle. The ethyl substitution on the thiadiazole ring and the butyl(methyl)sulfamoyl group distinguish it from related compounds, influencing properties such as solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S3/c1-4-6-15-27(3)35(31,32)19-11-7-16(8-12-19)21(28)23-17-9-13-18(14-10-17)34(29,30)26-22-25-24-20(5-2)33-22/h7-14H,4-6,15H2,1-3H3,(H,23,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXCRAUGERDXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the sulfonamide groups, and the incorporation of the thiadiazole ring. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Sulfonamide Groups: Sulfonamide groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiadiazole moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 537.7 g/mol. The compound features multiple functional groups, including sulfamoyl and thiadiazol, which contribute to its biological activity and interaction with biological targets.
Medicinal Chemistry
- Antimicrobial Activity : Compounds with sulfamoyl groups have been studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens, including resistant strains. This suggests potential use in developing new antibiotics or adjunct therapies for infections .
- Cancer Therapy : The incorporation of thiadiazole moieties in drug design has been linked to enhanced anticancer activity. Studies have shown that compounds with structural similarities can inhibit specific cancer cell lines, indicating that this compound may serve as a lead structure for developing novel anticancer agents .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes involved in disease pathways. For instance, benzamide derivatives have been explored as inhibitors for dihydrofolate reductase, an enzyme critical in cancer metabolism . This positions the compound as a candidate for further evaluation in enzyme inhibition studies.
Agricultural Chemistry
- Pesticide Development : The compound's structural features align with those of known pesticides, particularly in its ability to disrupt biological functions in pests. Research into similar sulfamoyl compounds has demonstrated efficacy against agricultural pests, suggesting that this compound could be developed into a safe and effective pesticide .
- Herbicide Potential : Investigations into herbicidal properties of related compounds indicate that they can inhibit plant growth by interfering with specific metabolic pathways. This raises the possibility of utilizing this compound in developing herbicides that target unwanted vegetation without harming crops .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of sulfamoyl compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications increased potency significantly compared to standard antibiotics, suggesting that the compound could be optimized for improved antimicrobial activity .
Case Study 2: Anticancer Activity
A series of synthesized thiadiazole-benzamide derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide exhibited IC50 values in the low micromolar range, demonstrating considerable promise as anticancer agents .
Case Study 3: Enzyme Inhibition Mechanism
Research on benzamide derivatives has highlighted their role as inhibitors of dihydrofolate reductase. The mechanism involves competitive inhibition where these compounds bind to the active site of the enzyme, preventing substrate access and leading to decreased folate synthesis essential for cell proliferation .
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness arises from:
Comparative Analysis of Analogues
The table below highlights structural and physicochemical differences with similar compounds:
Physicochemical Properties
- Lipophilicity : The 5-ethyl-thiadiazole and butyl(methyl)sulfamoyl groups likely increase logP compared to methyl-substituted analogs (e.g., sulfamethizole) .
- Solubility : Polar sulfamoyl groups may counterbalance hydrophobic alkyl chains, but solubility is expected to be lower than oxadiazole-containing analogs (e.g., ) due to thiadiazole’s reduced hydrogen-bonding capacity .
- Metabolic Stability : Ethyl groups on heterocycles often prolong half-life compared to methyl, as seen in sulfamethizole derivatives .
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex molecule that incorporates a thiadiazole moiety, which has been associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 384.5 g/mol. The structure features a thiadiazole ring, which is known for its biological significance due to the presence of sulfur and nitrogen atoms that facilitate various interactions in biological systems.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazole are effective against pathogens such as Staphylococcus aureus, Shigella flexneri, and Candida albicans . The compound's structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them potential candidates for treating inflammatory diseases.
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented in various studies. The compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression. For example, certain thiadiazole derivatives have shown efficacy against breast cancer and leukemia cell lines .
Case Studies and Research Findings
The biological activity of thiadiazole compounds is often attributed to their ability to interact with various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
